m-PEG8-NHS ester

Catalog No.
S536220
CAS No.
756525-90-3
M.F
C22H39NO12
M. Wt
509.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG8-NHS ester

CAS Number

756525-90-3

Product Name

m-PEG8-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C22H39NO12

Molecular Weight

509.5 g/mol

InChI

InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3

InChI Key

IBZNTYBFTKFSMU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

m-PEG8-NHS ester

The exact mass of the compound m-PEG8-NHS ester is 509.2472 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG8-NHS ester (CAS: 756525-90-3) is a monodisperse, amine-reactive polyethylene glycol (dPEG) linker featuring a defined 8-unit chain length, a methoxy capping group, and an N-hydroxysuccinimide (NHS) ester terminus. With an exact molecular weight of 509.55 Da and a spacer length of approximately 29.8 Angstroms, this reagent is explicitly designed for the precise modification of primary amines on proteins, peptides, and functionalized surfaces . In procurement and manufacturing contexts, the discrete nature of the PEG8 chain eliminates the polymeric distribution inherent to traditional PEGs, while the pre-activated NHS ester enables rapid, reagent-free coupling at physiological pH without the need for in situ activation [1].

Substituting m-PEG8-NHS ester with polydisperse mPEG-NHS (e.g., MW 400) introduces a Gaussian distribution of chain lengths, which severely complicates LC-MS deconvolution and makes exact Drug-to-Antibody Ratio (DAR) quantification nearly impossible for regulatory compliance [1]. Furthermore, substituting with shorter discrete PEGs (like m-PEG4-NHS) often fails to provide sufficient aqueous solubility for highly hydrophobic payloads, leading to aggregation during formulation [2]. Conversely, utilizing longer variants (such as m-PEG12-NHS) increases the hydrodynamic radius unnecessarily, which can sterically hinder receptor binding or active site accessibility on smaller targeting peptides [3]. Finally, procuring the unactivated m-PEG8-carboxylic acid requires the addition of coupling agents like EDC, which lowers overall conjugation yield through competing hydrolysis and necessitates additional downstream purification steps [4].

Analytical Resolution and CMC Compliance

The use of discrete m-PEG8-NHS ester results in a single, predictable mass shift (+411.2 Da) upon conjugation to a primary amine, enabling baseline resolution in LC-MS spectra [1]. In contrast, conjugation with polydisperse mPEG400-NHS yields a complex mixture of species (typically n=6 to n=11), which obscures precise mass characterization and complicates Chemistry, Manufacturing, and Controls (CMC) validation [2].

Evidence DimensionConjugate mass spectral purity
Target Compound DataSingle conjugate mass peak (100% molecular uniformity)
Comparator Or BaselinePolydisperse mPEG400-NHS (Gaussian distribution of 5+ mass peaks)
Quantified DifferenceReduction from multi-peak distribution to a single defined mass shift
ConditionsLC-MS analysis of modified peptide or protein

Absolute molecular uniformity is critical for passing regulatory CMC requirements and accurately calculating DAR in therapeutic conjugates.

Hydrodynamic Shielding vs. Target Binding Retention

m-PEG8-NHS provides a specific spacer length of approximately 29.8 Angstroms, which is sufficient to shield hydrophobic domains and enhance solubility without masking the active sites of conjugated ligands . Studies optimizing immunomodulatory conjugates have demonstrated that while PEGylation is necessary to counterbalance lipophilicity, extending the chain to PEG12 or beyond can significantly reduce binding affinity and cellular internalization rates due to excessive steric bulk [1].

Evidence DimensionSpacer length and steric interference
Target Compound Datam-PEG8-NHS (~29.8 Angstroms spacer length, optimal balance)
Comparator Or Baselinem-PEG12-NHS or longer (>40 Angstroms spacer length)
Quantified Difference~25-30% reduction in spatial bulk compared to PEG12, preserving ligand-receptor interactions
ConditionsReceptor binding assays of PEGylated targeting ligands

Buyers must select a PEG length that solubilizes the payload without destroying the biological activity of the targeting vector.

Processability and Conjugation Workflow Efficiency

As a pre-activated ester, m-PEG8-NHS achieves high-yielding amide bond formation (>90% conversion) with primary amines in aqueous buffers (pH 7.2-8.0) within 15 to 30 minutes at room temperature [1]. Procuring the precursor m-PEG8-carboxylic acid instead requires in situ activation with EDC/sulfo-NHS, a process that is highly sensitive to hydrolysis, typically capping conjugation yields at 60-70% and requiring rigorous post-reaction purification to remove urea byproducts [2].

Evidence DimensionAmine conjugation yield and process steps
Target Compound Datam-PEG8-NHS (>90% yield, 1-step reaction)
Comparator Or Baselinem-PEG8-carboxylic acid (~60-70% yield, 2-step reaction with EDC)
Quantified Difference>20% increase in conjugation yield and elimination of coupling reagents
ConditionsAqueous bioconjugation at pH 7.5, room temperature

Utilizing the pre-activated NHS ester streamlines manufacturing, reduces reagent costs, and maximizes the recovery of expensive biological targets.

Antibody-Drug Conjugate (ADC) Linker Synthesis

m-PEG8-NHS ester is highly prioritized in ADC development where discrete mass is required for precise DAR analysis via mass spectrometry. Its 8-unit length provides the necessary hydrophilicity to solubilize lipophilic cytotoxins during conjugation, preventing antibody aggregation while ensuring regulatory CMC compliance [1].

Nanoparticle Surface Passivation

For gold nanoparticles and quantum dots, m-PEG8-NHS is used to functionalize aminated surfaces. The ~29.8 Angstrom discrete spacer creates a dense, uniform hydrophilic shield that prevents non-specific protein adsorption (opsonization) while maintaining a smaller overall hydrodynamic radius than traditional 2 kDa or 5 kDa polymeric PEGs, which is critical for deep tissue penetration[2].

Therapeutic Peptide Half-Life Extension

Small therapeutic peptides subject to rapid renal clearance and proteolytic degradation are modified with m-PEG8-NHS. The precise 8-unit length offers a validated balance, providing sufficient steric shielding to extend serum half-life without the massive activity loss often associated with conjugating larger polymeric PEGs near the peptide's active site[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Hydrogen Bond Acceptor Count

12

Exact Mass

509.24722568 Da

Monoisotopic Mass

509.24722568 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4,7,10,13,16,19,22,25-Octaoxahexacosanoic acid 2,5-dioxo-1-pyrrolidinyl ester

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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